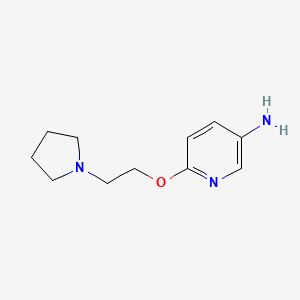










|
REACTION_CXSMILES
|
CN(C=O)C.[OH:6][CH2:7][CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.[H-].[Na+].Cl[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][N:18]=1>O>[NH2:23][C:20]1[CH:21]=[CH:22][C:17]([O:6][CH2:7][CH2:8][N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[N:18][CH:19]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
2.18 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCN1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
oil
|
|
Quantity
|
0.76 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 hr while gas evolution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
After stirring overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3× with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed 2× with H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
to drying over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
yielded an orange oil which
|
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica gel employing ˜10% MeOH/CH2Cl2
|
|
Type
|
WASH
|
|
Details
|
to elute 1.62 g of 5-nitro-2-(pyrrolidin-1-yl)-ethoxy)pyridine (54%)
|
|
Type
|
ADDITION
|
|
Details
|
containing 10% Pd/C (0.1 g) under 60 psi of H2 for 4 hr
|
|
Duration
|
4 h
|
|
Type
|
FILTRATION
|
|
Details
|
Upon completion the reaction was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
to concentration under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting dark oil was chromatographed on silica
|
|
Type
|
WASH
|
|
Details
|
Gradient elution (CH2CL2 to 20% MeOH/CH2Cl2)
|
|
Type
|
WASH
|
|
Details
|
eluted 1.03 g of the title compound as a broad peak
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=CC(=NC1)OCCN1CCCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |